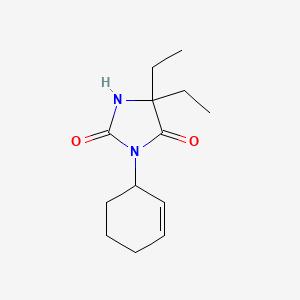
N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide, commonly known as FLAP inhibitor, is a drug that has been extensively studied for its therapeutic potential in various inflammatory diseases. The drug works by inhibiting the activity of 5-lipoxygenase-activating protein (FLAP), which is responsible for the biosynthesis of leukotrienes, potent inflammatory mediators.
Mécanisme D'action
N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor works by inhibiting the activity of N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide, which is a protein that plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that are involved in various inflammatory diseases. By inhibiting the activity of N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide, N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor effectively reduces the production of leukotrienes, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor has been shown to effectively reduce inflammation in various animal models of inflammatory diseases. The drug has also been shown to reduce airway hyperresponsiveness and improve lung function in animal models of asthma and COPD. N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor has also been shown to reduce atherosclerotic lesion formation in animal models of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor in lab experiments include its high potency and specificity for N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide, which makes it an ideal tool for studying the role of leukotrienes in various inflammatory diseases. The limitations of using N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor include its relatively high cost and the need for specialized equipment and expertise for its synthesis and purification.
Orientations Futures
There are several future directions for N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor research. One direction is to study the efficacy of N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor in clinical trials for various inflammatory diseases. Another direction is to develop more potent and selective N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitors with improved pharmacokinetic properties. Additionally, further research is needed to better understand the role of leukotrienes in various inflammatory diseases and to identify new targets for drug development.
Méthodes De Synthèse
The synthesis of N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor involves the reaction of 2-fluoro-6-phenoxybenzoic acid with 2,5-dimethylpyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor has been extensively studied for its therapeutic potential in various inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and atherosclerosis. The drug has been shown to effectively reduce the production of leukotrienes, which are potent inflammatory mediators that play a crucial role in the pathogenesis of these diseases. N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor has also been studied for its potential in treating inflammatory bowel disease, psoriasis, and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-12-11-15(22(2)21-12)18(23)20-17-14(19)9-6-10-16(17)24-13-7-4-3-5-8-13/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPGJEVVENOGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=C(C=CC=C2F)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)
![1-Ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7573718.png)
![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7573722.png)
![N-[[2-(pyridin-4-ylmethoxy)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573730.png)
![2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)
![2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7573749.png)



![5-Ethyl-3-[[4-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7573772.png)
![3-(3-Chlorophenyl)-5-[6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573776.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol](/img/structure/B7573782.png)
![2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide](/img/structure/B7573789.png)
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573791.png)